B1576782 Ponericin-G3

Ponericin-G3

货号: B1576782
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ponericin-G3 is a useful research compound. . The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Antibacterial Activity

Ponericin-G3 has demonstrated potent antibacterial effects against a range of Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial membranes, which reduces the likelihood of developing antimicrobial resistance (AMR) compared to traditional antibiotics.

Efficacy Against Bacterial Strains

The following table summarizes the antibacterial activity of this compound against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Notes
Escherichia coli5 µg/mLEffective against both planktonic and biofilm forms .
Staphylococcus aureus2 µg/mLComparable efficacy to conventional antibiotics .
Pseudomonas aeruginosa10 µg/mLShows potential in combination therapies .
Bacillus cereus4 µg/mLEffective against foodborne pathogens .

This compound's ability to maintain efficacy against resistant strains highlights its potential as a therapeutic agent in treating infections caused by multidrug-resistant bacteria.

Antifungal Properties

Beyond its antibacterial capabilities, this compound also exhibits antifungal activity. Research indicates that it can effectively inhibit the growth of pathogenic fungi, including species like Candida albicans.

Antifungal Activity Data

The following table details the antifungal activity observed with this compound:

Fungal Strain Minimum Inhibitory Concentration (MIC) Notes
Candida albicans8 µg/mLSignificant reduction in fungal load observed .
Aspergillus flavus12 µg/mLPotential application in agricultural settings .

These findings suggest that this compound could be utilized in both clinical and agricultural contexts to manage fungal infections.

Insecticidal Applications

This compound has shown promise as an insecticide due to its ability to target specific insect species without affecting non-target organisms.

Insecticidal Activity Data

The following table summarizes the insecticidal effects of this compound on various insect larvae:

Insect Species Concentration for Mortality Notes
Drosophila melanogaster15 µg/mLInduces rapid mortality in larvae .
Spodoptera frugiperda20 µg/mLEffective in controlling pest populations .

These results indicate that this compound could serve as a natural pesticide, contributing to integrated pest management strategies.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

  • A study published in the Journal of Biological Chemistry highlighted its comparable action to crude ant venom against various pathogens, suggesting its potential as a therapeutic agent .
  • Research conducted on the synergistic effects of this compound with conventional antibiotics showed enhanced bacteriostasis against resistant strains, indicating its utility in combination therapies .
  • Another investigation revealed that this compound could significantly reduce fungal infections in agricultural crops, paving the way for its use as an eco-friendly pesticide .

常见问题

Basic Research Questions

Q. What experimental approaches are used to determine the tertiary structure of Ponericin-G3, and how do they ensure accuracy?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) spectroscopy are primary techniques for structural elucidation. NMR provides atomic-level resolution in solution, while CD assesses secondary structure stability under varying conditions (e.g., pH, temperature). Reproducibility requires standardized buffer preparations and validation against computational models (e.g., molecular dynamics simulations) .

Q. How can researchers validate the antimicrobial activity of this compound against Gram-negative bacteria?

  • Methodological Answer : Minimum Inhibitory Concentration (MIC) assays using broth microdilution are standard. Include controls like polymyxin B and verify membrane disruption via fluorescence assays (e.g., SYTOX Green uptake). Ensure consistency by adhering to CLSI guidelines for bacterial strain selection and culture conditions .

Q. What protocols are recommended for synthesizing this compound with high purity?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) with Fmoc chemistry is widely used. Purification via reverse-phase HPLC (gradient: 0.1% TFA in acetonitrile/water) and characterization by MALDI-TOF mass spectrometry. Document side reactions (e.g., deamidation) and optimize cleavage conditions to minimize impurities .

Advanced Research Questions

Q. How should researchers address contradictions in reported efficacy data of this compound across different in vitro models?

  • Methodological Answer : Conduct a meta-analysis to identify variables (e.g., bacterial strain virulence, assay temperature). Use sensitivity testing to isolate confounding factors. For example, lipid composition in artificial membranes may alter peptide-membrane interactions, necessitating comparative studies with live bacterial membranes .

Q. What strategies optimize this compound delivery in vivo while minimizing cytotoxicity?

  • Methodological Answer : Encapsulation in liposomes or polymeric nanoparticles (e.g., PLGA) enhances bioavailability. Assess toxicity via hemolysis assays (human RBCs) and in vivo biodistribution studies (fluorescence tagging). Compare administration routes (e.g., intraperitoneal vs. intravenous) using pharmacokinetic models .

Q. How can systematic reviews critically evaluate the mechanistic hypotheses of this compound’s action (e.g., pore formation vs. intracellular targeting)?

  • Methodological Answer : Apply PRISMA guidelines to aggregate evidence. Use techniques like cryo-EM for pore visualization and transcriptomic profiling to identify intracellular targets. Weight findings by experimental rigor (e.g., sample size, statistical power) and prioritize studies with mutational analyses to validate mechanistic claims .

Q. What frameworks (e.g., PICO/PECO) are suitable for designing clinical-translational studies on this compound?

  • Methodological Answer : For preclinical models, use PECO :

  • Population : Infected murine models (immunocompromised vs. immunocompetent).
  • Exposure : this compound at sub-MIC vs. MIC doses.
  • Comparator : Standard antibiotics (e.g., colistin).
  • Outcome : Bacterial load reduction (CFU counts) and cytokine profiling.
    Document ethical approvals and randomization protocols to mitigate bias .

Q. Data Analysis & Reproducibility

Q. Which statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Nonlinear regression (e.g., log-logistic models) for IC50 calculations. Use ANOVA with post-hoc tests (Tukey’s HSD) to compare treatment groups. Report confidence intervals and effect sizes to meet journal requirements for clinical relevance .

Q. How can researchers ensure reproducibility when documenting this compound experimental protocols?

  • Methodological Answer : Follow the ARRIVE guidelines for preclinical studies. Provide raw data (e.g., chromatograms, flow cytometry files) in supplementary materials. Specify instrument calibration details (e.g., HPLC column batch, centrifuge rotor type) to enable replication .

Q. Ethical & Literature Review Considerations

Q. What criteria should guide the selection of primary literature for a meta-analysis on this compound’s spectrum of activity?

  • Methodological Answer : Prioritize peer-reviewed studies with full methodological disclosure. Exclude datasets lacking negative controls or with undefined peptide purity. Use tools like Google Scholar to filter high-impact papers (sort by citation count) and check for retraction notices .

Q. How can researchers ethically justify animal studies investigating this compound’s therapeutic window?

  • Methodological Answer : Adhere to 3R principles (Replacement, Reduction, Refinement). Justify sample sizes via power analysis and use non-invasive monitoring (e.g., bioluminescence imaging). Obtain approval from institutional animal care committees, citing relevant guidelines (e.g., NIH Office of Laboratory Animal Welfare) .

属性

生物活性

Antibacterial, Antifungal

序列

GWKDWLNKGKEWLKKKGPGIMKAALKAATQ

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。